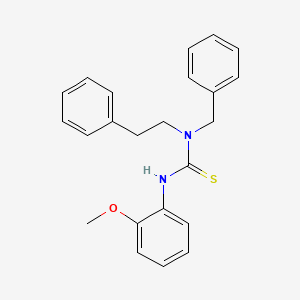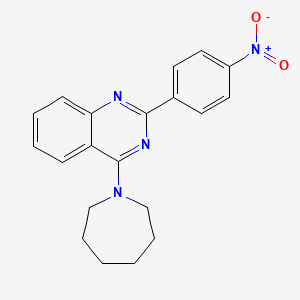![molecular formula C24H22ClFN4O3S B11629705 (6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629705.png)
(6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one est une molécule organique complexe qui appartient à la classe des thiadiazolo[3,2-a]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiadiazole fusionné à un cycle pyrimidine, ainsi que divers substituants tels que des groupes butyle, chloro, fluorobenzyl et méthoxy. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse générale comprend les étapes suivantes :
Formation du cycle thiadiazole : Le cycle thiadiazole est synthétisé en faisant réagir des précurseurs appropriés tels que la thiosemicarbazide avec un aldéhyde ou une cétone approprié dans des conditions acides ou basiques.
Formation du cycle pyrimidine : Le cycle pyrimidine est formé par des réactions de cyclisation impliquant l’intermédiaire thiadiazole et d’autres réactifs tels que l’urée ou des dérivés de la guanidine.
Introduction de substituants : Les divers substituants (groupes butyle, chloro, fluorobenzyl et méthoxy) sont introduits par des réactions de substitution nucléophile, de substitution électrophile ou de couplage en utilisant des réactifs et des catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse afin d’améliorer le rendement et la pureté. Cela comprend :
Mise à l’échelle des réactions : Utilisation de réacteurs plus grands et optimisation des conditions de réaction (température, pression, solvant et temps) pour assurer une production constante.
Techniques de purification : Utilisation de techniques telles que la recristallisation, la chromatographie et la distillation pour purifier le produit final.
Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour réduire des groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, ce qui conduit à la formation de nouveaux dérivés.
Applications De Recherche Scientifique
(6Z)-2-BUTYL-6-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (6Z)-2-BUTYL-6-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6Z)-6-{3-Chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{[5-(3-Chloro-4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-2-BUTYL-6-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the presence of both chlorinated and fluorinated phenyl rings. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H22ClFN4O3S |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
(6Z)-2-butyl-6-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22ClFN4O3S/c1-3-4-9-20-29-30-22(27)16(23(31)28-24(30)34-20)10-14-11-17(25)21(19(12-14)32-2)33-13-15-7-5-6-8-18(15)26/h5-8,10-12,27H,3-4,9,13H2,1-2H3/b16-10-,27-22? |
Clé InChI |
JCYCGDSQABNWEG-IDQZTLFTSA-N |
SMILES isomérique |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)/C(=O)N=C2S1 |
SMILES canonique |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)



![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629641.png)
![2-[(3-{(Z)-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11629652.png)
![2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629656.png)
![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629693.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629704.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11629716.png)
